molecular formula C10H8N2O3 B6385155 (2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95% CAS No. 1261889-62-6

(2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%

Cat. No. B6385155
CAS RN: 1261889-62-6
M. Wt: 204.18 g/mol
InChI Key: NSEUSGCFQMBWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, or (2,4)-DHP, is a highly versatile and useful compound in scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is used in a variety of laboratory experiments, such as synthesis, chromatography, and spectroscopy. It is also used in the development of novel drugs and in the study of biochemical and physiological effects.

Mechanism of Action

((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP acts as a proton donor in the body, which helps to regulate the pH of the environment. It also acts as a chelating agent, which helps to bind metals and other ions. Additionally, it acts as a reducing agent, which helps to reduce the oxidation of molecules. Finally, it acts as an antioxidant, which helps to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-carcinogenic effects. It has also been found to have anti-bacterial and anti-fungal properties. Additionally, it has been found to have antispasmodic and anti-allergic effects. Finally, it has been found to have anti-diabetic and anti-hypertensive effects.

Advantages and Limitations for Lab Experiments

((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a highly versatile compound, which makes it suitable for a variety of experiments. Additionally, it is relatively stable, which makes it easy to store and handle.
However, there are some limitations to using ((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP in laboratory experiments. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly. Finally, it is sensitive to light and air, which can affect its stability and effectiveness.

Future Directions

There are several potential future directions for ((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and anti-carcinogenic effects. Additionally, further research could be done to explore its potential as an anti-diabetic and anti-hypertensive agent. Finally, further research could be done to explore its potential as an anti-bacterial and anti-fungal agent.
In conclusion, ((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP is a highly versatile and useful compound in scientific research. It has a wide range of applications, including synthesis, chromatography, spectroscopy, and the development of novel drugs. It also has a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-carcinogenic effects. Additionally, it has several advantages and limitations for use in laboratory experiments. Finally, there are several potential future directions for ((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP, including further investigation of its anti-inflammatory, anti-oxidative, and anti-carcinogenic effects, as well as its potential as an anti-diabetic and anti-hypertensive agent.

Synthesis Methods

((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP can be synthesized using a variety of methods. The most common method is a condensation reaction between (2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%-dihydroxybenzoic acid and 3-hydroxyphenylhydrazine. This reaction requires an acidic medium, such as hydrochloric acid, and a catalyst, such as piperidine. The reaction is typically carried out at room temperature and produces a white precipitate. Other methods of synthesis include the use of pyridine, formic acid, and acetic acid.

Scientific Research Applications

((2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine, 95%)-DHP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used in chromatography, spectroscopy, and other analytical techniques. In addition, it is used in the development of novel drugs, as well as in the study of biochemical and physiological effects.

properties

IUPAC Name

5-(3-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)8-5-11-10(15)12-9(8)14/h1-5,13H,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEUSGCFQMBWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-hydroxyphenyl)pyrimidine

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